molecular formula C10H11N3 B14792118 1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine

1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine

Cat. No.: B14792118
M. Wt: 173.21 g/mol
InChI Key: RKSWNJQQNUAYFN-UHFFFAOYSA-N
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Description

1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Cyclopropane Moiety: The cyclopropane ring is introduced via cyclopropanation reactions, often using reagents such as diazomethane or other cyclopropanating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can interfere with signaling pathways involved in cancer progression and other diseases.

Comparison with Similar Compounds

1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine can be compared with other pyrrolopyridine derivatives, such as:

    1H-pyrrolo[2,3-b]pyridine: A simpler derivative without the cyclopropane and amine groups.

    1H-pyrrolo[2,3-b]pyridin-5-yl}-ethanone: A derivative with an ethanone group instead of the cyclopropane and amine groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H11N3/c11-10(2-3-10)8-5-7-1-4-12-9(7)13-6-8/h1,4-6H,2-3,11H2,(H,12,13)

InChI Key

RKSWNJQQNUAYFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C3C(=C2)C=CN3)N

Origin of Product

United States

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